molecular formula C9H11NO2 B2397569 3-(Pyridin-3-yloxy)butan-2-one CAS No. 400074-58-0

3-(Pyridin-3-yloxy)butan-2-one

Cat. No.: B2397569
CAS No.: 400074-58-0
M. Wt: 165.192
InChI Key: ZTYZQGCDFOBQTO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)butan-2-one is a ketone derivative featuring a pyridine ring substituted at the 3-position via an ether linkage (C-O bond) to the butan-2-one backbone. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

IUPAC Name

3-pyridin-3-yloxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)8(2)12-9-4-3-5-10-6-9/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZQGCDFOBQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 3-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Pyridin-3-yloxy)butan-2-one serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions convert the ketone group to an alcohol.
  • Substitution : The pyridine ring can participate in electrophilic substitution reactions.

Biology

In biological research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its potential biological activities include:

  • Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. Studies indicate that derivatives can exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial efficacy against various bacterial strains.

Case Studies

Several research findings highlight the applications of this compound:

  • Mechanism of Action : The compound interacts with specific molecular targets through π-π stacking interactions with aromatic amino acids in proteins and hydrogen bonding with active site residues. This interaction modulates enzyme or receptor activity, leading to various biological effects.
  • Comparative Studies : Research comparing similar compounds indicates that this compound possesses unique properties due to the specific positioning of its functional groups, which confer distinct chemical and biological characteristics.

Data Table: Comparison of Biological Activities

CompoundAnti-inflammatory ActivityAntioxidant ActivityAntimicrobial Activity
This compoundHighModeratePreliminary evidence
CelecoxibHighLowNone
Other Pyridine DerivativesVariableHighModerate

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)butan-2-one involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the butanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(Pyridin-3-yloxy)butan-2-one, differing primarily in substituents on the butan-2-one scaffold. These variations significantly impact their physicochemical properties and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method/Application Reference
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one Pyridin-3-yl at C1; dimethyl at C3 C₁₁H₁₅NO 177.24 Prepared via alkylation; intermediate for antifungal agents
3-(3-Fluorophenoxy)butan-2-one 3-Fluorophenoxy at C3 C₁₀H₁₁FO₂ 182.19 Lab reagent (Apollo Scientific); no specified application
3-(3,4-Dimethoxyphenyl)butan-2-one 3,4-Dimethoxyphenyl at C3 C₁₂H₁₆O₃ 208.25 (calculated) Pharmaceutical intermediate (Aoen Chemical)
3-((4-Nitrophenyl)thio)butan-2-one 4-Nitrophenylthio at C3 C₁₀H₁₁NO₃S 225.26 Noted for sulfur-based reactivity; supplier data only
3-(Pyrrolidin-1-yl)butan-2-one Pyrrolidinyl at C3 C₈H₁₅NO 141.21 Structural analog with potential in drug design

Key Comparative Insights

Synthetic Accessibility: 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is synthesized via alkylation with an 83% yield , whereas 3-(3-Fluorophenoxy)butan-2-one is sold as a lab chemical, suggesting specialized synthesis requirements .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., 3-Fluorophenoxy) increase polarity and may enhance reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., 3,4-Dimethoxyphenyl) .

Biological and Industrial Applications: 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one serves as a precursor to antifungal agents, highlighting the role of pyridine in bioactive molecules . 3-(3,4-Dimethoxyphenyl)butan-2-one is marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis . The absence of reported biological activity for 3-(3-Fluorophenoxy)butan-2-one implies its primary use as a research chemical .

Research Findings and Data Gaps

  • Antifungal Potential: Pyridine-containing butanones (e.g., ) demonstrate antifungal activity, but this compound’s efficacy remains untested.
  • Solubility and Stability : Methoxy groups (e.g., in 3,4-Dimethoxyphenyl analog) improve solubility in organic solvents, whereas fluorinated analogs may exhibit greater metabolic stability .
  • Thermodynamic Data : Melting points, boiling points, and logP values for this compound are unavailable in the evidence, limiting direct comparisons.

Biological Activity

3-(Pyridin-3-yloxy)butan-2-one, a compound with the CAS number 400074-58-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring attached to a butanone backbone. This unique arrangement may contribute to its interaction with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. Such interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other pyridine derivatives .

Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds often demonstrate significant anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can inhibit COX-2 activity effectively, which is crucial in the inflammatory response. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that further exploration into its antimicrobial potential could be beneficial.

Case Studies and Research Findings

StudyFindings
Tageldin et al. (2021)Investigated the anti-inflammatory effects of pyridine derivatives; found significant inhibition of COX enzymes .
PMC9229127 (2022)Reported on the antioxidant activity of compounds with similar structures; demonstrated effective radical scavenging capabilities .
Science.gov Review (2018)Discussed pharmacological characterization of biologically active compounds; highlighted the importance of structural features in biological activity .

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